2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-ethylphenyl)acetamide
Description
The compound 2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-ethylphenyl)acetamide is a pyrido[2,3-d]pyrimidine derivative bearing an acetamide moiety. Pyrido-pyrimidine scaffolds are extensively studied in medicinal chemistry due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism . Although direct pharmacological data for this compound is unavailable in the provided evidence, structurally related acetamide-pyrimidine hybrids demonstrate antiproliferative, antimicrobial, and kinase inhibitory activities .
Properties
IUPAC Name |
2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-5-14-7-9-15(10-8-14)23-16(26)12-25-20(27)17-18(29-6-2)13(3)11-22-19(17)24(4)21(25)28/h7-11H,5-6,12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTMEHUUPPOOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-ethylphenyl)acetamide is a pyrido[2,3-d]pyrimidine derivative with potential therapeutic applications. Its structure features a complex bicyclic core that contributes to its biological activity. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 394.41 g/mol. The compound is characterized by the following structural features:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O5 |
| Molecular Weight | 394.41 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOc1c(C)cnc(N(C)C(N2CC(Nc(cccc3)c3OC)=O)=O)c1C2=O |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleic acid synthesis. Similar compounds in the pyrido[2,3-d]pyrimidine class have been shown to inhibit dihydrofolate reductase (DHFR) and various kinases. This inhibition disrupts DNA synthesis and repair mechanisms in cells.
- Dihydrofolate Reductase Inhibition : By inhibiting DHFR, the compound reduces tetrahydrofolate levels necessary for nucleotide synthesis. This leads to impaired cell proliferation and potential apoptosis in rapidly dividing cells such as cancer cells .
- Kinase Inhibition : The compound may also interact with various kinases that are crucial for signaling pathways involved in cell growth and survival .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines through the activation of caspases and the disruption of mitochondrial membrane potential .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Study 1: Anticancer Efficacy
A study published in Nature investigated the anticancer efficacy of pyrido[2,3-d]pyrimidine derivatives. The results indicated that these compounds significantly inhibited tumor growth in xenograft models of breast cancer .
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of similar compounds showed potent inhibition of DHFR and several kinases associated with cancer progression . The study provided insights into the structure–activity relationship (SAR), highlighting how modifications to the pyrido[2,3-d]pyrimidine core can enhance biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares key features with several pyrimidine-acetamide derivatives (Table 1):
- Substituents : The 5-ethoxy and 1,6-dimethyl groups on the pyrido-pyrimidine core distinguish it from analogs with methyl (), chloro (), or nitro () substituents. These groups may modulate electron density and solubility.
Physicochemical Properties
Melting points (mp) and yields vary significantly across analogs (Table 1):
- Yields for acetamide derivatives range from 60% () to 80% (), suggesting that sterically hindered reactions (e.g., : 19%) may require optimization .
Spectral and Analytical Data
- IR Spectroscopy : C=O stretches (1,690–1,730 cm⁻¹) are consistent across acetamide derivatives (). The target’s ethoxy group may introduce additional C-O-C stretches near 1,250 cm⁻¹ .
- NMR Spectroscopy : The N-(4-ethylphenyl) group would likely show aromatic protons at δ 7.2–7.4 ppm (cf. : δ 7.37–7.47 for aryl-H) and a triplet for the ethyl CH2 group near δ 1.2–1.4 ppm .
Table 1: Comparison of Pyrimidine-Acetamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
